molecular formula C22H21FN4O3S B3006494 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-02-8

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B3006494
CAS No.: 1251705-02-8
M. Wt: 440.49
InChI Key: WLPNMSKQVAPLJN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide group at position 6. Key structural features include:

  • 3-ethyl substituent: Enhances lipophilicity and may influence steric interactions with biological targets.
  • N-[(4-fluorophenyl)methyl]: Introduces a fluorinated benzyl group, likely improving metabolic stability and target binding via hydrophobic/π-π interactions.

Properties

IUPAC Name

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-13-12-20(15-26(21)22)31(28,29)27(14-16-4-6-17(23)7-5-16)18-8-10-19(30-2)11-9-18/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPNMSKQVAPLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step involves the fusion of the triazole ring with a pyridine ring, often through a condensation reaction.

    Substitution Reactions:

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Trends and Structure-Activity Relationships

Substituent Effects

  • Fluorinated Aryl Groups : Present in all analogs (e.g., 4-fluorophenyl in -fluorophenyl in ). Fluorine enhances metabolic stability and binding affinity through hydrophobic interactions and reduced susceptibility to oxidation.
  • Methoxy vs. Ethyl Groups : Methoxy (electron-donating) may improve solubility, while ethyl (electron-neutral) increases lipophilicity, affecting membrane permeability.
  • Sulfonamide Position: Position 6 () vs.

Biological Activity

The compound 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the context of drug discovery. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Weight : 440.5 g/mol
  • Molecular Formula : C22H21FN4O3S
  • Chemical Structure : The compound features a triazole ring fused to a pyridine structure with a sulfonamide group, which is known to enhance its biological activity.
PropertyValue
LogP3.4867
LogD3.4867
Polar Surface Area61.815 Ų
Hydrogen Bond Acceptors Count7

These properties suggest that the compound may possess favorable pharmacokinetic profiles, such as good membrane permeability and solubility.

Antimalarial Activity

Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. For instance, a related compound demonstrated an inhibitory concentration (IC50) of 2.24 µM against Plasmodium falciparum, highlighting the potential of this chemical scaffold in combating malaria .

Antibacterial Properties

Research into the antibacterial efficacy of triazole derivatives has shown promising results against various bacterial strains. Compounds similar to this compound have exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus, Escherichia coli, and other pathogens . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The triazole moiety has been linked to anticancer properties through various mechanisms, including inhibition of DNA synthesis and induction of apoptosis in cancer cells. While specific data for the compound is limited, triazole derivatives have been reported to inhibit tumor growth in several cancer models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
  • Receptor Modulation : The compound may interact with various receptors implicated in disease processes.
  • DNA Interaction : Triazole derivatives often exhibit affinity for DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

  • Antimalarial Screening : A study conducted on a library of triazolo-pyridine derivatives found that several compounds showed significant activity against Plasmodium falciparum, supporting further investigation into their structure-activity relationships (SAR) for drug development purposes .
  • Antibacterial Efficacy : Research evaluating triazole derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria, emphasizing their potential as novel antibacterial agents .
  • Anticancer Potential : Investigations into the anticancer properties of triazoles revealed that certain derivatives could induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves sequential sulfonamide coupling and triazole ring formation. For analogous triazolopyridines, oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature achieves high yields (73%) . Key variables include solvent polarity (ethanol vs. DCM), oxidant selection (NaOCl vs. toxic Cr(VI) salts), and reaction time (3–8 hours). Monitoring intermediates via TLC or LC-MS ensures reaction progression.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this sulfonamide-triazolopyridine hybrid?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR resolve substituent patterns (e.g., ethyl, fluorophenyl, methoxyphenyl). Aromatic protons appear as multiplet clusters (δ 6.5–8.5 ppm), while sulfonamide NH protons are typically absent due to N-substitution .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • X-ray crystallography (if crystals form): Resolves bond angles and torsion strains in the triazolopyridine core, critical for structure-activity relationship (SAR) studies .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs. For example:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to sulfonamide-triazolopyridine motifs’ affinity for ATP-binding pockets .
  • Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as fluorophenyl groups enhance membrane penetration .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC50_{50} values to reference drugs .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for this compound?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization vs. sulfonamide coupling) .
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction thermodynamics (e.g., ethanol vs. acetonitrile) .
  • Machine learning : Train models on analogous reactions to predict optimal molar ratios (e.g., hydrazine:oxidant = 1:1.2) or temperature ranges (25–40°C) .

Q. How to resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
  • Metabolite identification : Use LC-QTOF-MS to detect Phase I/II metabolites (e.g., sulfonamide hydrolysis or fluorophenyl hydroxylation) that reduce bioavailability .
  • Formulation adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and prolong half-life .

Q. What strategies can elucidate the compound’s mechanism of action when structural analogs target multiple pathways?

  • Methodological Answer :

  • Proteomics : Perform thermal shift assays (TSA) to identify target proteins by monitoring thermal stabilization upon ligand binding .
  • CRISPR-Cas9 screening : Knock out candidate genes (e.g., kinases, transporters) in cell lines to observe resistance/sensitivity shifts .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., triazolopyridine stacking with kinase hinge regions) to prioritize mutagenesis experiments .

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